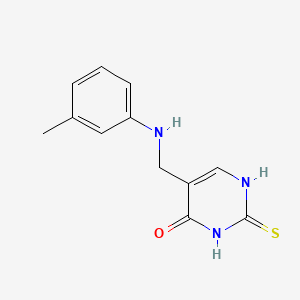

5-(m-Tolylamino)methyl-2-thiouracil

Description

BenchChem offers high-quality 5-(m-Tolylamino)methyl-2-thiouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(m-Tolylamino)methyl-2-thiouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89665-64-5 |

|---|---|

Molecular Formula |

C12H13N3OS |

Molecular Weight |

247.32 g/mol |

IUPAC Name |

5-[(3-methylanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C12H13N3OS/c1-8-3-2-4-10(5-8)13-6-9-7-14-12(17)15-11(9)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,17) |

InChI Key |

ZNZAYHNFIFDNOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CNC(=S)NC2=O |

Origin of Product |

United States |

Biological Activity

5-(m-Tolylamino)methyl-2-thiouracil (also referred to as 5-(p-tolylamino)methyl-2-thiouracil) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.

Synthesis and Structural Characteristics

5-(m-Tolylamino)methyl-2-thiouracil is synthesized through various chemical reactions involving thiouracil derivatives. The compound's structure includes a thiouracil core with an m-tolylamino group that enhances its biological properties. The synthesis often involves the alkylation of thiouracil derivatives followed by purification processes such as recrystallization and chromatography to yield the target compound in high purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 5-(m-Tolylamino)methyl-2-thiouracil against various bacterial strains. The compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of 5-(m-Tolylamino)methyl-2-thiouracil

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Mycobacterium tuberculosis | 10 |

The data indicates that the compound exhibits low MIC values, suggesting potent antibacterial efficacy. For instance, it showed an MIC of 10 µg/mL against M. tuberculosis, comparable to established antibiotics.

Anticancer Activity

The anticancer potential of 5-(m-Tolylamino)methyl-2-thiouracil has also been explored, particularly its effects on various cancer cell lines. Studies have reported that this compound induces cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on MCF-7 Cells

In a study assessing the cytotoxicity of 5-(m-Tolylamino)methyl-2-thiouracil against MCF-7 breast cancer cells, the following results were observed:

- Cell Viability Assay : The MTT assay showed a significant reduction in cell viability at concentrations above 20 µM.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to a marked increase in early and late apoptotic cells.

Table 2: Cytotoxicity Results Against MCF-7 Cells

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

The biological activity of 5-(m-Tolylamino)methyl-2-thiouracil can be attributed to its interaction with cellular targets involved in DNA replication and repair processes. It is hypothesized that the compound may inhibit topoisomerase enzymes, which play a crucial role in maintaining DNA structure during replication. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Conclusion and Future Directions

The compound 5-(m-Tolylamino)methyl-2-thiouracil exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its low MIC values against pathogenic bacteria and significant cytotoxic effects on cancer cells highlight its potential utility in therapeutic applications. Future research should focus on elucidating the precise mechanisms of action, optimizing synthesis methods for higher yields, and conducting in vivo studies to evaluate its efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.